3.3-Fold More Potent Competitive Inhibition of Human Butyrylcholinesterase (BChE) Versus Benactyzine
In a direct head-to-head kinetic study using human serum BChE and butyrylthiocholine substrate, drofenine hydrochloride exhibited a competitive inhibition constant (Ki) of 0.003 ± 0.000 mM (3 µM), compared to benactyzine hydrochloride with a Ki of 0.010 ± 0.001 mM (10 µM), representing a 3.3-fold greater inhibitory potency [1]. Both drugs were confirmed as competitive inhibitors, and kinetic parameters were calculated using Systat nonlinear regression analysis.
| Evidence Dimension | BChE competitive inhibition potency (Ki) |
|---|---|
| Target Compound Data | Ki = 0.003 ± 0.000 mM (3 µM) |
| Comparator Or Baseline | Benactyzine hydrochloride: Ki = 0.010 ± 0.001 mM (10 µM) |
| Quantified Difference | 3.3-fold more potent (lower Ki) |
| Conditions | Human serum butyrylcholinesterase (BChE), butyrylthiocholine as substrate, Systat v5.03 nonlinear regression |
Why This Matters
Stronger BChE inhibition predicts a longer plasma half-life for drofenine relative to benactyzine when co-administered with other ester-containing drugs, and identifies drofenine as the superior choice for in vitro BChE inhibition assays.
- [1] Bodur E, Cokugras AN, Tezcan EF. Inhibition effects of benactyzine and drofenine on human serum butyrylcholinesterase. Arch Biochem Biophys. 2001;386(1):25-29. PMID: 11360997. View Source
